molecular formula C21H23N3O3S B2417704 N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide CAS No. 901259-32-3

N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide

Cat. No.: B2417704
CAS No.: 901259-32-3
M. Wt: 397.49
InChI Key: NTULIOQZBAVDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-12-11-22-18(25)14-28-21-19(15-7-4-3-5-8-15)23-20(24-21)16-9-6-10-17(13-16)27-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULIOQZBAVDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H24N2O2SC_{20}H_{24}N_2O_2S. It features an imidazole core, which is significant for its biological interactions. The specific structural components include:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Thioacetamide linkage : May contribute to the compound's reactivity and interaction with biological targets.
  • Phenyl and methoxyphenyl substituents : These groups are often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a comparative study, compounds with similar structures demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects. The mechanism involved may include the inhibition of specific signaling pathways associated with tumor growth and metastasis.

Antimicrobial Activity

The compound's thioacetamide moiety has been linked to antimicrobial properties. Research findings suggest that imidazole derivatives can inhibit bacterial growth by targeting bacterial enzymes or disrupting membrane integrity.

In vitro studies have shown that certain derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or bacterial survival.
  • Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) could modulate signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several imidazole derivatives, including this compound. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2315.0Apoptosis
Compound BHeLa7.5Cell Cycle Arrest
Target CompoundMDA-MB-2316.0Apoptosis

This study highlights the potential of the target compound in cancer therapy.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of related thioacetamide compounds against MRSA:

CompoundMIC (µg/mL)Effect
Thioacetamide A15Bactericidal
Thioacetamide B10Bacteriostatic
Target Compound12Bactericidal

These findings suggest that the target compound may serve as a lead for developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.